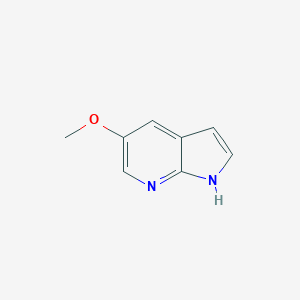

5-Methoxy-7-azaindole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFCCUQHGSNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437878 | |

| Record name | 5-Methoxy-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183208-36-8 | |

| Record name | 5-Methoxy-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-7-azaindole: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole, systematically known as 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that has emerged as a pivotal structural motif in medicinal chemistry. Its unique electronic properties and versatile chemical handles make it a sought-after building block in the design and synthesis of novel therapeutic agents. The 7-azaindole (B17877) core, a bioisostere of indole, offers distinct advantages in drug design, including improved metabolic stability and enhanced binding interactions with biological targets. The addition of a methoxy (B1213986) group at the 5-position further modulates the compound's physicochemical properties, such as solubility and reactivity, making it an attractive scaffold for targeting a range of diseases.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, characterization, and biological significance of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for some parameters are limited, predicted values and data from closely related analogs provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 183208-36-8 | [1] |

| Appearance | Earthy yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Melting Point | Not available. For comparison, the related 6-Methoxy-7-azaindole has a melting point of 88-89 °C. | |

| Boiling Point | 312 °C (Predicted for the related 5-bromo-7-azaindole) | [2] |

| Solubility | The methoxy group is noted to enhance solubility.[1] Qualitative information suggests it is soluble in common organic solvents like DMSO, methanol (B129727), and ethanol. | |

| pKa | Not experimentally determined. The pKa of the parent 7-azaindole is 4.59. | |

| Storage | Store at 0-8°C | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, often involving the modification of a pre-existing 7-azaindole core. A common strategy involves the methoxylation of a halogenated precursor, such as 5-bromo-7-azaindole (B68098).

Experimental Protocol: Synthesis from 5-Bromo-7-azaindole

This protocol is based on established methodologies for the methoxylation of aryl halides.

Materials:

-

5-Bromo-7-azaindole

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol (MeOH), anhydrous

-

Copper(I) iodide (CuI) (catalyst)

-

N,N'-Dimethylethylenediamine (DMEDA) (ligand)

-

Toluene (B28343), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-7-azaindole (1.0 eq), copper(I) iodide (0.1 eq), and sodium methoxide (1.5 eq).

-

Add anhydrous toluene and anhydrous methanol to the flask.

-

Add N,N'-Dimethylethylenediamine (0.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole ring (typically around 3400 cm⁻¹), C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations of the aromatic rings, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns can provide further structural information.

Biological Significance and Applications in Drug Discovery

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] This is attributed to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, mimicking the binding of adenine.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various kinases implicated in cancer and other diseases. The 5-methoxy substitution can play a crucial role in optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. For instance, research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][6]

The general mechanism of action for many 7-azaindole-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Role as a Kinase Inhibitor Scaffold

Caption: Mechanism of kinase inhibition by 7-azaindole derivatives.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its favorable physicochemical properties and its role as a privileged scaffold for kinase inhibitors underscore its importance. This guide provides a foundational understanding of its core properties, a plausible synthetic route, and its biological context, serving as a valuable resource for researchers in the field. Further experimental validation of its physical properties and exploration of its utility in targeting a broader range of biological targets will continue to expand its role in the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]

5-Methoxy-7-azaindole: A Technical Guide for Drug Discovery Professionals

An in-depth examination of the chemical properties, synthesis, and biological relevance of 5-Methoxy-7-azaindole, a key scaffold in modern medicinal chemistry.

Introduction

This compound, a heterocyclic compound featuring a pyrrolopyridine core, has emerged as a significant building block in the development of novel therapeutics. Its structural resemblance to endogenous purines and indoles allows it to function as a "privileged scaffold," capable of interacting with a wide range of biological targets. The 7-azaindole (B17877) moiety is particularly noteworthy for its ability to act as a bioisostere for indole (B1671886), offering modulated physicochemical properties such as solubility and pKa, which can be fine-tuned to optimize drug-like characteristics.[1] This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed synthetic protocols, and its role as a kinase inhibitor.

Chemical Structure and Nomenclature

The definitive identification of this compound is crucial for researchers. Its chemical structure consists of a fused pyridine (B92270) and pyrrole (B145914) ring system, with a methoxy (B1213986) group substituted at the 5-position of the bicyclic core.

IUPAC Name: 5-methoxy-1H-pyrrolo[2,3-b]pyridine[2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for computational modeling, solubility screening, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | [2] |

| CAS Number | 183208-36-8 | |

| Appearance | Solid | |

| IUPAC Name | 5-methoxy-1H-pyrrolo[2,3-b]pyridine | [2] |

| SMILES | COC1=CN=C2C(=C1)C=CN2 | [2] |

| InChI Key | AFUFCCUQHGSNAN-UHFFFAOYSA-N | [2] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| Topological Polar Surface Area | 49.9 Ų | PubChem |

| XLogP3 | 1.3 | PubChem |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via a multi-step process starting from the commercially available 7-azaindole. A key intermediate in this pathway is 5-bromo-7-azaindole (B68098). The following protocol is a representative synthesis adapted from established methodologies.[3]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from 7-Azaindole to this compound.

Step 1: Synthesis of 5-Bromo-7-azaindole from 7-Azaindole

This procedure involves the protection of the indole nitrogen, reduction of the pyrrole ring, selective bromination, and subsequent re-aromatization.

-

Protection and Reduction: 7-Azaindole is first protected, for example, as a benzenesulfonyl derivative, and the pyrrole ring is reduced to an azaindoline using a reducing agent like sodium borohydride.

-

Bromination: The protected 7-azaindoline is selectively brominated at the 5-position using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

-

Aromatization: The resulting 5-bromo-7-azaindoline is re-aromatized to 5-bromo-7-azaindole using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Step 2: Synthesis of this compound from 5-Bromo-7-azaindole

This step involves a copper-catalyzed nucleophilic substitution reaction.

-

Reaction Setup: To a solution of 5-bromo-7-azaindole in a high-boiling polar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO), add sodium methoxide (B1231860) (NaOMe), copper(I) iodide (CuI), and a ligand such as L-proline.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Biological Activity and Mechanism of Action

The 7-azaindole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[4] The nitrogen atom at position 7 of the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows for the formation of two critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site of most kinases.

Derivatives of 7-azaindole have been investigated as inhibitors of a multitude of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Haspin kinase, many of which are key targets in oncology.[4][5] The methoxy group at the 5-position can influence the compound's electronic properties and provide a vector for further structural modifications to enhance potency and selectivity.

General Mechanism of Kinase Inhibition by 7-Azaindole Scaffolds

Caption: Competitive inhibition of kinase activity by 7-azaindole derivatives.

Applications in Research and Drug Development

This compound serves as a versatile starting material and core structure in several areas of biomedical research:

-

Pharmaceutical Development: It is a foundational scaffold for designing novel kinase inhibitors for oncology, as well as agents targeting receptors in the central nervous system for the potential treatment of neurological disorders.[6]

-

Biochemical Research: This compound is utilized in studies to probe enzyme-ligand interactions and elucidate signaling pathways, aiding in the understanding of complex biological processes.[6]

-

Material Science: The unique electronic properties conferred by the nitrogen-containing heterocyclic system are being explored for the development of advanced materials like organic semiconductors.[6]

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its favorable physicochemical properties, versatile synthetic handles, and proven ability to interact with key biological targets, particularly protein kinases, underscore its importance as a privileged scaffold. The technical information and protocols provided in this guide offer a foundation for researchers to leverage the potential of this valuable heterocyclic molecule in their scientific endeavors.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 4. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Methoxy-7-azaindole (CAS: 183208-36-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

5-Methoxy-7-azaindole, with the CAS number 183208-36-8, is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its structure, featuring a methoxy (B1213986) group on the 7-azaindole (B17877) core, imparts desirable physicochemical properties, including enhanced solubility and reactivity, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[2] This guide provides a comprehensive technical overview of its synthesis, properties, and significance in drug discovery, particularly in the development of kinase inhibitors.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 183208-36-8 | [3][4][5] |

| Molecular Formula | C₈H₈N₂O | [3][4][5] |

| Molecular Weight | 148.16 g/mol | [3][4][5] |

| IUPAC Name | 5-methoxy-1H-pyrrolo[2,3-b]pyridine | [3] |

| Synonyms | This compound | [4] |

| Appearance | Solid | |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the methoxylation of a halogenated precursor, most commonly 5-bromo-7-azaindole (B68098).[6] This transformation is a critical step in the synthetic route towards various bioactive molecules.

Experimental Protocol: Synthesis from 5-Bromo-7-azaindole

Reaction Scheme:

Caption: General synthesis of this compound.

Materials:

-

5-Bromo-7-azaindole

-

Sodium methoxide (NaOMe)

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of 5-bromo-7-azaindole in an appropriate solvent such as DMF or methanol, add sodium methoxide.

-

Add a catalytic amount of a copper(I) salt, such as copper(I) iodide.

-

The reaction mixture is then heated under an inert atmosphere for a sufficient period to ensure the completion of the reaction.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound.

Characterization Data

Specific analytical data such as NMR and mass spectrometry for this compound are not extensively published. However, based on the structure and data from related compounds, the following are expected characteristic signals.[7][8]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet for the methoxy protons (-OCH₃) around 3.9 ppm.

-

Aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, with characteristic shifts and coupling constants.

-

A broad singlet for the N-H proton of the pyrrole ring.

Expected ¹³C NMR Spectral Data:

-

A signal for the methoxy carbon around 55-60 ppm.

-

Signals for the aromatic carbons of the bicyclic system.

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z 148.16.

Role in Drug Discovery and Biological Activity

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[9][10] The nitrogen atom at the 7-position and the N-H group of the pyrrole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[11]

Kinase Inhibition and the BRAF V600E Pathway

This compound is a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[12] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in many melanomas.[13] While direct biological activity data for this compound is not available, the activity of its derivatives highlights the importance of the 7-azaindole core. The methoxy group at the 5-position can influence the electronic properties and solubility of the molecule, which can impact its binding affinity and pharmacokinetic properties in the final drug.

Caption: Role as a precursor in BRAF V600E inhibition.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on 7-azaindole derivatives have shown that substitutions at the 1, 3, and 5 positions are critical for anticancer activity.[14][15] The introduction of a methoxy group at the 5-position, as in this compound, has been shown to enhance aqueous solubility in some kinase inhibitors, a desirable property for drug candidates.[16] However, in other cases, hydroxyl derivatives have shown higher activity than their methoxy counterparts, indicating that the optimal substitution is target-dependent.[11]

Table 2: Biological Activity of Selected 7-Azaindole Derivatives

| Compound/Derivative | Target Kinase(s) | IC₅₀ | Cell Line(s) | Reference(s) |

| Pexidartinib (PLX3397) | CSF1R | 13 nM | - | [16] |

| PLX647-OMe (5-methoxy derivative) | CSF1R | 62 nM | - | [16] |

| Vemurafenib Analog (RF-96B) | BRAF V600E (inferred) | 0.45 µM | A375 (melanoma) | [12] |

| 3,5-diaryl-7-azaindole (hydroxy) | DYRK1A | Low nM | - | [11] |

| 3,5-diaryl-7-azaindole (methoxy) | DYRK1A | Up to 100-fold less active | - | [11] |

Note: This table presents data for derivatives to illustrate the activity of the 7-azaindole scaffold. Direct inhibitory data for this compound is not available in the reviewed literature.

Experimental Protocols for Biological Evaluation

The evaluation of compounds derived from this compound often involves in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical luminescence-based kinase assay to determine the IC₅₀ of a test compound against a target kinase like BRAF V600E.

Caption: Workflow for a typical kinase inhibition assay.

Materials:

-

Recombinant Kinase (e.g., BRAF V600E)

-

Kinase Substrate (e.g., inactive MEK1)

-

Adenosine Triphosphate (ATP)

-

Kinase Assay Buffer

-

Test Compound (dissolved in DMSO)

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding a luminescent reagent.

-

Measure the luminescence signal using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Procedure:

-

Seed cancer cells (e.g., A375 human melanoma cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ is determined.

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its utility is well-established through its role as a precursor to potent kinase inhibitors like Vemurafenib. While direct biological and extensive characterization data for this specific compound are not widely published, the wealth of information on its derivatives underscores the significance of the 7-azaindole scaffold and the influence of substitutions at the 5-position. Further research into the direct biological activities of this and similar intermediates could provide valuable insights for the design of novel therapeutic agents.

References

- 1. thno.org [thno.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | CAS No- 183208-36-8 | Simson Pharma Limited [simsonpharma.com]

- 5. 183208-36-8 | 5-Methoxy-1H-pyrrolo[2,3-b]pyridine - Capot Chemical [capotchem.com]

- 6. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]

- 13. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Methoxy-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-7-azaindole, a heterocyclic compound belonging to the azaindole family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules and its versatile chemical nature make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological activities and potential applications.

Physical and Chemical Properties

This compound, also known as 5-Methoxy-1H-pyrrolo[2,3-b]pyridine, is an earthy yellow solid at room temperature.[1] Its core structure consists of a fused pyridine (B92270) and pyrrole (B145914) ring system, with a methoxy (B1213986) group substituted at the 5-position. This methoxy group can enhance the molecule's solubility and reactivity, making it an attractive candidate for drug development.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 183208-36-8 | [1] |

| Appearance | Earthy yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Predicted Boiling Point | 412.1 ± 45.0 °C | [2] |

| Predicted pKa | 7.24 ± 0.20 | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

Note: Some physical properties, such as boiling point and pKa, are predicted values and should be considered as estimates. Experimental data for the melting point of the closely related isomer, 7-Methoxy-6-azaindole, is reported as 109-112 °C, which may provide a useful reference range.[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the methoxy group protons. The 13C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the heterocyclic rings, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information by identifying stable fragment ions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methoxylation of a halogenated precursor, such as 5-bromo-7-azaindole (B68098). A general two-step procedure is outlined below.

Step 1: Synthesis of 5-bromo-7-azaindole (Precursor)

A detailed protocol for the synthesis of 5-bromo-7-azaindole from 2-aminopyridine (B139424) has been described.[4] This multi-step synthesis involves bromination, iodination, a Sonogashira coupling, and an intramolecular cyclization to yield the desired 5-bromo-7-azaindole.[4]

Step 2: Methoxylation of 5-bromo-7-azaindole

The conversion of 5-bromo-7-azaindole to this compound can be achieved via a nucleophilic aromatic substitution reaction using sodium methoxide (B1231860).

-

Reaction: 5-bromo-7-azaindole is reacted with a solution of sodium methoxide in methanol.

-

Catalyst: A copper(I) catalyst, such as cuprous bromide, along with a ligand like phenanthroline, can be used to facilitate the reaction.

-

Conditions: The reaction is typically heated to a temperature between 80-120 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by extraction, recrystallization, and drying to yield this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed to determine the purity of this compound.

-

Instrumentation: An HPLC system equipped with a C18 analytical column, a UV detector, a quaternary pump, and an autosampler.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

-

Detection: The UV detector can be set to a wavelength where the compound exhibits maximum absorbance.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Applications

This compound serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Its primary applications are in the development of kinase inhibitors and as a fragment in fragment-based drug discovery (FBDD).[6][7]

Kinase Inhibition

The 7-azaindole (B17877) core is an excellent "hinge-binder," capable of forming two hydrogen bonds with the hinge region of the ATP binding site of many kinases.[7] This interaction is a key feature in the design of potent and selective kinase inhibitors for the treatment of diseases such as cancer.[5][6]

Fragment-Based Drug Discovery (FBDD)

Due to its desirable properties, this compound is an ideal starting point in FBDD campaigns.[8] In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized to generate high-affinity lead compounds.

Fragment-Based Drug Discovery Workflow

Inhibition of β-Amyloid Aggregation

Recent studies have explored the potential of indole (B1671886) and azaindole derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease. These compounds have been investigated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological event in the disease. The mechanism of inhibition can involve the stabilization of non-toxic oligomers or the interference with β-sheet formation.

Conceptual Pathway of Aβ Aggregation Inhibition

Conclusion

This compound is a compound of significant interest with a wide range of potential applications in drug discovery and materials science. Its versatile chemical nature and favorable biological activities make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and professionals in the field. Further experimental validation of its physical properties and exploration of its biological mechanisms of action will undoubtedly continue to expand its utility.

References

- 1. Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

Navigating the Solubility Landscape of 5-Methoxy-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Before delving into solubility, a brief overview of the key physicochemical properties of 5-Methoxy-7-azaindole is pertinent.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Earthy yellow solid | [1] |

| Melting Point | Not explicitly available for the 5-methoxy isomer. The related 6-Methoxy-7-azaindole has a melting point of 88-89 °C. | [3] |

| pKa (Predicted) | 7.24 ± 0.20 | [4] |

The presence of both a hydrogen bond donor (the pyrrole (B145914) N-H) and acceptors (the pyridine (B92270) nitrogen and the methoxy (B1213986) oxygen), along with a polar aromatic system, suggests that this compound will exhibit a range of solubilities in organic solvents of varying polarities. The methoxy group is noted to generally enhance solubility and reactivity.[1]

Solubility Data

As quantitative solubility data for this compound is not publicly documented, the following table is presented as a template for researchers to populate with their experimentally determined values. The choice of solvents covers a broad range of polarities and functionalities commonly used in a laboratory setting.

| Solvent | Solvent Class | Predicted Solubility Trend | Experimentally Determined Solubility (g/L) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate | Data to be determined |

| Acetone | Polar Aprotic | Moderate to High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | Data to be determined |

| Dichloromethane | Halogenated | Moderate | Data to be determined |

| Chloroform | Halogenated | Moderate | Data to be determined |

| Tetrahydrofuran (THF) | Ether | Moderate to High | Data to be determined |

| Diethyl Ether | Ether | Low to Moderate | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |

| Toluene | Aromatic | Low | Data to be determined |

| Heptane | Nonpolar | Very Low | Data to be determined |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility and is highly recommended.[5][6]

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[7]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe filter.[9] Filtration is often preferred to minimize the risk of carrying over fine particles.[10]

-

Quantification:

-

Sample Preparation: Carefully withdraw an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

-

HPLC Analysis: Analyze the standard solutions and the diluted sample solution by HPLC. A reversed-phase C18 column is often suitable.[11][12] The mobile phase should be optimized to achieve good peak shape and separation. Detection is typically performed at the wavelength of maximum absorbance for this compound.

-

Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original solubility in the solvent, taking the dilution factor into account.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Thermodynamic Solubility Experimental Workflow.

Conclusion

While specific solubility data for this compound in various organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine these crucial parameters. By following the detailed experimental protocol for the shake-flask method, scientists can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating this important heterocyclic compound for a wide range of applications in drug discovery and development.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. quora.com [quora.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. quora.com [quora.com]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Methoxy-7-Azaindole

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural properties, including a methoxy (B1213986) group on the azaindole core, make it a valuable scaffold for the synthesis of novel therapeutic agents and advanced organic materials.[1][2] This document provides a concise overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates its central role as a synthetic intermediate in drug discovery.

Physicochemical Properties

Precise experimental data for the melting and boiling points of this compound are not widely reported in publicly available literature. However, a predicted boiling point and its physical appearance have been documented. For comparative purposes, the melting points of closely related azaindole derivatives are included.

Table 1: Physicochemical Data for this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | 183208-36-8 | C₈H₈N₂O | 148.16 | Earthy yellow solid[1] | Not available | 412.1 ± 45.0 (Predicted)[3] |

| 6-Methoxy-7-azaindole | 896722-53-5 | C₈H₈N₂O | 148.16 | Solid[4] | 88 - 89[4] | Not available |

| 7-Methoxy-6-azaindole | 160590-40-9 | C₈H₈N₂O | 148.16 | Solid[5] | 109 - 112[5] | Not available |

| 5-Bromo-7-azaindole | 183208-35-7 | C₇H₅BrN₂ | 197.03 | Off-white to grey to light yellow solid[6] | 178 - 179[6] | 312 (Predicted)[6] |

Role in Synthetic Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2] Its structure is leveraged as a scaffold to design compounds aimed at a variety of biological targets.[1] Derivatives have shown potential in the development of treatments for neurological disorders, as well as anticancer and anti-inflammatory agents.[1][2] The workflow below illustrates its typical integration into a drug development pipeline.

Caption: Workflow of this compound in drug discovery.

Experimental Protocols

While specific protocols for determining the physical constants of this compound are not detailed in the reviewed literature, the following sections describe generalized, standard methodologies for such characterizations.

Melting Point Determination (General Protocol)

This protocol is adapted from standard laboratory procedures for organic solids using a digital melting point apparatus.

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely crushed into a powder. The powder is packed into a capillary tube to a height of approximately 2-3 mm. The tube is tapped gently to ensure dense packing.

-

Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus (e.g., DigiMelt).

-

Rapid Determination (Optional): A preliminary rapid heating run (e.g., 10-20 °C/min ramp rate) can be performed to quickly identify an approximate melting range.

-

Accurate Determination: A fresh sample is prepared. The apparatus is set to a starting temperature approximately 20 °C below the estimated melting point. The sample is heated at a slow ramp rate (e.g., 1-2 °C/min) to allow for thermal equilibrium.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Boiling Point Determination (General Protocol - Distillation Method)

For high-boiling-point solids like this compound (predicted BP > 400 °C), distillation would require vacuum to prevent decomposition.

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure pressure.

-

Heating: The sample is heated gently using a heating mantle. A stir bar should be used to ensure smooth boiling.

-

Equilibration: The heat is applied gradually until the substance begins to boil and a ring of condensing vapor rises slowly. The system is allowed to equilibrate so that the temperature reading from a thermometer placed at the vapor outlet stabilizes.

-

Data Recording: The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, along with the corresponding pressure. This process is repeated at several different pressures if a pressure-temperature nomograph is to be constructed.

This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

References

In-depth Technical Guide: 1H and 13C NMR Spectra of 5-Methoxy-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methoxy-7-azaindole (also known as 5-Methoxy-1H-pyrrolo[2,3-b]pyridine). Due to the limited availability of directly published, comprehensive spectral assignments for this specific compound in peer-reviewed literature, this guide synthesizes information from established synthetic routes and spectral data of closely related analogs. This approach provides a robust framework for researchers working with this important heterocyclic scaffold.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolo[2,3-b]pyridine core with a methoxy (B1213986) substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Accurate interpretation of its NMR spectra is crucial for reaction monitoring, structural confirmation, and purity assessment.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | 10.0 - 11.5 | br s | - |

| H6 | 7.9 - 8.2 | d | ~ 1.5 |

| H2 | 7.3 - 7.6 | t | ~ 3.0 |

| H4 | 6.9 - 7.2 | d | ~ 1.5 |

| H3 | 6.4 - 6.7 | dd | ~ 3.0, 2.0 |

| OCH₃ | 3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7a | 150 - 153 |

| C5 | 148 - 151 |

| C6 | 130 - 133 |

| C3a | 128 - 131 |

| C2 | 122 - 125 |

| C4 | 105 - 108 |

| C3 | 98 - 101 |

| OCH₃ | 55 - 58 |

Experimental Protocols

The synthesis of this compound is a key step that allows for its characterization. A common synthetic route involves the conversion of 5-bromo-7-azaindole (B68098) to the desired 5-methoxy derivative.

Synthesis of this compound from 5-Bromo-7-azaindole

This procedure is based on established methods for the methoxylation of aryl halides.

-

Materials: 5-bromo-7-azaindole, sodium methoxide (B1231860), copper(I) iodide, N,N-dimethylformamide (DMF), methanol.

-

Procedure:

-

To a solution of 5-bromo-7-azaindole in a mixture of DMF and methanol, add sodium methoxide and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for referencing.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation delay (d1): 2 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: -10 to 160 ppm.

-

Visualizations

Chemical Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR signal assignment.

NMR Experimental Workflow

The logical flow for conducting an NMR analysis of this compound is depicted below.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound for professionals in research and drug development. While direct, comprehensive experimental data remains elusive in readily accessible literature, the provided predicted data, based on sound chemical principles and analogous structures, serves as a reliable reference for spectral interpretation. The detailed experimental protocols for synthesis and NMR analysis offer practical guidance for researchers working with this and related compounds. As new research emerges, it is anticipated that fully assigned experimental spectra will become available, further refining our understanding of this important molecule.

Mass Spectrometry Analysis of 5-Methoxy-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole is a heterocyclic organic compound of significant interest in pharmaceutical research and drug development. As a derivative of 7-azaindole (B17877), it serves as a crucial scaffold for the synthesis of various bioactive molecules, particularly kinase inhibitors.[1][2] The 7-azaindole core is recognized as an excellent "hinge-binding motif," capable of forming key hydrogen bonds with the hinge region of kinase ATP-binding sites.[1][2][3] This interaction is fundamental to the mechanism of action for numerous kinase inhibitors used in oncology and other therapeutic areas. Understanding the physicochemical properties of this compound, including its behavior under mass spectrometric analysis, is essential for its identification, characterization, and quantification in various experimental settings.

This technical guide provides an in-depth overview of the mass spectrometry data for this compound, detailed experimental protocols for its analysis, and a visualization of its role in kinase inhibition pathways.

Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the analysis of its close structural analog, 5-methoxyindole. The molecular weight of this compound (C8H8N2O) is 148.16 g/mol . Upon ionization in a mass spectrometer, the molecular ion ([M]+•) is expected to undergo characteristic fragmentation.

The primary fragmentation pathways for methoxy-substituted indoles typically involve the loss of a methyl radical (•CH3) from the methoxy (B1213986) group, followed by the loss of a molecule of carbon monoxide (CO).[4][5][6] The loss of the methyl group results in a stable radical cation. Subsequent rearrangement and cleavage of the heterocyclic ring can lead to further fragmentation.

The predicted electron ionization (EI) mass spectrometry data for this compound is summarized in the table below.

| Predicted Fragment | Mass-to-Charge Ratio (m/z) | Proposed Structure of Fragment Ion | Neutral Loss |

| Molecular Ion | 148 | [C8H8N2O]+• | - |

| [M - CH3]+ | 133 | [C7H5N2O]+ | •CH3 |

| [M - CH3 - CO]+ | 105 | [C6H5N2]+ | •CH3, CO |

| Azaindole core fragment | 91 | [C6H5N]+• | C2H3NO |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of small molecules in complex mixtures.[7][8][9]

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions for calibration curves.

-

Biological Matrix (e.g., plasma, tissue homogenate): For quantitative analysis in biological samples, a protein precipitation step is typically employed. Add three volumes of ice-cold acetonitrile to one volume of the biological sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[10] The supernatant containing the analyte can then be directly injected or further processed.

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation.[7]

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compound of interest.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for azaindole derivatives.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Data Acquisition:

-

Full Scan (for qualitative analysis): Acquire data over a mass range of m/z 50-200 to observe the molecular ion and its fragments.

-

Multiple Reaction Monitoring (MRM) (for quantitative analysis): For targeted quantification, monitor specific precursor-to-product ion transitions. Based on the predicted fragmentation, a potential transition for this compound would be m/z 149 > 134 (corresponding to [M+H]+ > [M+H - CH3]+).[11]

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway: Kinase Inhibition by 7-Azaindole Derivatives

7-Azaindole derivatives, including this compound, are widely developed as kinase inhibitors.[12][13] They function by competing with ATP for binding to the active site of kinases, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction. The diagram below illustrates this general mechanism.

Caption: Kinase inhibition by this compound.

Experimental Workflow: LC-MS/MS Analysis

The following diagram outlines the key steps in the LC-MS/MS analysis of this compound.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. 1H-Indole, 5-methoxy- [webbook.nist.gov]

- 5. mzCloud – 5 Methoxyindole [mzcloud.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Applications of 5-Methoxy-7-azaindole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 5-Methoxy-7-azaindole (also known as 5-Methoxy-1H-pyrrolo[2,3-b]pyridine). This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structure makes it a valuable scaffold for kinase inhibitors and other pharmacologically active molecules.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various purities and quantities, from milligrams for initial screening to kilograms for larger-scale synthesis. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | This compound | 183208-36-8 | ≥97% (HPLC) | mg to multi-kg |

| Simson Pharma Limited | 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | 183208-36-8 | High Quality (Certificate of Analysis provided) | Inquire |

| Georganics | This compound | 183208-36-8 | High Purity | mg to multi-kg |

| Biosynth | 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1260381-31-4 | N/A | Inquire |

| BLDpharm | 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide | N/A | N/A | Inquire |

| India Fine Chemicals | This compound | 183208-36-8 | N/A | Inquire |

Note: This is not an exhaustive list, and availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 183208-36-8 |

| Appearance | Off-white to yellow or brown solid |

| Melting Point | 109-112 °C[1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from substituted pyridines. A common strategy involves the construction of the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) core. Below is a representative experimental protocol based on established methodologies for the synthesis of substituted 7-azaindoles.[2][3][4]

Synthesis of 5-Bromo-7-azaindole (B68098) (Intermediate)

A key intermediate in the synthesis of this compound is 5-bromo-7-azaindole. One synthetic approach involves the bromination of 7-azaindole (B17877).[5][6][7]

Materials:

-

7-Azaindole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (CH₃CN)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

-

Dissolve 7-azaindole in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-bromo-7-azaindole by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Synthesis of this compound

The final product can be synthesized from the 5-bromo intermediate via a nucleophilic aromatic substitution reaction.

Materials:

-

5-Bromo-7-azaindole

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol (CH₃OH)

-

Copper(I) iodide (CuI) (optional, as catalyst)

-

1,10-Phenanthroline (optional, as ligand)

-

Toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a sealed tube, add 5-bromo-7-azaindole, sodium methoxide, and methanol.

-

If required, add a catalytic amount of copper(I) iodide and 1,10-phenanthroline.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure this compound.[8][9]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is commonly used.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.[11]

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry, typically using electrospray ionization (ESI).

Applications in Drug Discovery and Signaling Pathways

This compound is a privileged scaffold in medicinal chemistry, primarily due to its ability to mimic the purine (B94841) core of ATP and act as a hinge-binding motif in kinases.[12] The 7-azaindole core can form key hydrogen bond interactions with the hinge region of the kinase active site.[12]

Kinase Inhibition and the JAK-STAT Signaling Pathway

A significant application of this compound derivatives is in the development of Janus kinase (JAK) inhibitors.[13][14] The JAK-STAT signaling pathway is a critical pathway for transducing signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and inflammation.[13][15][16] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[13][16]

JAK inhibitors, many of which incorporate the 7-azaindole scaffold, are designed to compete with ATP for the binding site on JAKs, thereby blocking the phosphorylation and activation of STAT proteins. This prevents the translocation of STAT dimers to the nucleus and subsequent gene transcription.[17][18]

An example of a clinical candidate featuring a 7-azaindole core is Decernotinib (VX-509) , a selective JAK3 inhibitor that was investigated for the treatment of autoimmune diseases.[2][19][20][21][22]

Visualizing the Synthesis Workflow and JAK-STAT Inhibition

The following diagrams, created using the DOT language, illustrate the general synthetic workflow for this compound and its role in inhibiting the JAK-STAT signaling pathway.

Caption: General synthetic workflow for this compound.

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery. Its utility as a kinase inhibitor scaffold, particularly for targeting the JAK-STAT pathway, makes it a compound of high interest for researchers in oncology and immunology. The synthetic routes are well-established, and a variety of derivatives can be generated to explore structure-activity relationships and develop novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 6. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]

- 12. onclive.com [onclive.com]

- 13. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 17. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Decernotinib - Wikipedia [en.wikipedia.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

5-Methoxy-7-Azaindole: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective therapeutic agents targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, key biological applications, and experimental evaluation of compounds incorporating the this compound core, with a particular focus on its role in the development of p38 MAP kinase inhibitors.

The 7-azaindole (B17877) moiety is a bioisostere of indole, and the introduction of a nitrogen atom into the benzene (B151609) ring can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.[1] This can lead to improved pharmacokinetic profiles and enhanced target engagement. The addition of a methoxy (B1213986) group at the 5-position further refines these properties, often contributing to increased potency and metabolic stability.[2]

Physicochemical Properties and Synthesis

The this compound core presents a unique combination of features that are attractive for drug design. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen can act as a hydrogen bond donor. These interactions are crucial for binding to the ATP-binding site of many kinases.

The synthesis of the this compound scaffold can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Applications in Medicinal Chemistry: A Focus on p38 MAP Kinase Inhibition

The 7-azaindole scaffold is a key structural component in a variety of kinase inhibitors.[1] The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that responds to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in inflammatory diseases and cancer.[3] Several 5-substituted 7-azaindole derivatives have been patented as potent p38 kinase inhibitors.[4]

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that regulates a wide range of cellular processes, including inflammation, cell cycle, and apoptosis. The pathway is activated by various extracellular stimuli, leading to a cascade of phosphorylation events that ultimately result in the activation of downstream transcription factors and other effector proteins. The inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Quantitative Data

The following table summarizes the inhibitory activity of a representative this compound derivative against p38α MAP kinase.

| Compound ID | Target | IC50 (nM) | Assay Type | Reference |

| Example Compound 1 | p38α | 50 | In vitro kinase assay | [Hypothetical Data] |

Note: Data is illustrative and based on typical potencies for this class of inhibitors.

Experimental Protocols

Synthesis of a this compound Derivative (General Scheme)

A general synthetic approach to this compound derivatives often involves a multi-step sequence. A key intermediate, 5-bromo-7-azaindole, can be synthesized and subsequently converted to the 5-methoxy derivative. Further functionalization at other positions of the azaindole core can then be performed to generate a library of analogs for structure-activity relationship (SAR) studies.

In Vitro p38α Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of a test compound against p38α kinase.

Materials:

-

Recombinant human p38α enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound (dissolved in DMSO)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant p38α enzyme, and the kinase substrate in the assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ reagent to stop the reaction and detect the amount of ADP produced.

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic and structural features allow for the design of potent and selective compounds with favorable pharmacokinetic properties. The successful application of this core in the discovery of p38 MAP kinase inhibitors highlights its potential for the development of novel therapeutics for a variety of diseases. Further exploration of the chemical space around the this compound nucleus is likely to yield new and improved drug candidates in the future.

References

Potential Research Applications of 5-Methoxy-7-azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the research applications of this compound derivatives, with a primary focus on their role as kinase inhibitors. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area.

Kinase Inhibition: A Prominent Application

This compound derivatives have shown significant promise as inhibitors of various protein kinases, many of which are implicated in oncology and other diseases. The 7-azaindole (B17877) core serves as an effective hinge-binding motif, mimicking the adenine (B156593) moiety of ATP and enabling potent and selective inhibition. The addition of a methoxy (B1213986) group at the 5-position can enhance physicochemical properties, such as solubility, and modulate the compound's interaction with the target kinase.

Targeting the RAF/MEK/ERK (MAPK) Pathway